molecular formula C16H9N3O3 B2765834 3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one CAS No. 142818-83-5

3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one

Cat. No. B2765834
CAS RN: 142818-83-5
M. Wt: 291.266
InChI Key: OLVUGZSPHUGTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one” is a complex organic compound that contains a heterocyclic five-membered ring known as oxadiazole . This ring possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound is part of a class of heterocyclic compounds that have been studied for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were synthesized by the condensation between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thiones and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of “3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one” is characterized by a five-membered oxadiazole ring attached to a chromen-2-one group . The oxadiazole ring is derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones incorporating a 1,3,5-triazine moiety has been reported. These compounds were evaluated for their antimicrobial efficacy against bacterial and fungal strains. Notably, some of these novel s-triazines demonstrated significant activity, making them potential leads for further drug discovery studies .

Anti-Inflammatory and Analgesic Properties

While specific studies on this exact compound are limited, related 1,3,4-oxadiazole derivatives have shown anti-inflammatory and analgesic effects. Further exploration of the chromen-2-one scaffold may reveal similar properties .

Antibacterial and Antifungal Potential

Pyridine-based 1,3,4-oxadiazole compounds have been synthesized and characterized. These derivatives exhibited promising antibacterial and antifungal properties. For instance, 1-[2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-one derivatives demonstrated activity against both bacterial (E. coli, P. aeruginosa) and fungal (C. albicans, A. clavatus) strains .

Fluorescent Probes for Cellular Imaging

Although not directly studied for this compound, related 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have been explored as pH probes for distinguishing between normal and tumor cells based on fluorescence response. Their water solubility and ability to differentiate cell types make them interesting candidates for cellular imaging .

Mechanism of Action

properties

IUPAC Name

3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-19-18-14(22-15)11-5-3-7-17-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVUGZSPHUGTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.